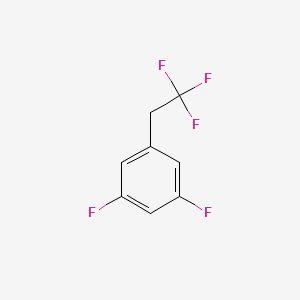

1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVMFGQFAFZFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis is centered around the nucleophilic trifluoromethylation of 3,5-difluorobenzyl bromide. This document will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and present relevant data to ensure reproducibility and scalability. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of Fluorinated Benzene Derivatives

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just a few of the advantageous effects that have made organofluorine compounds indispensable in modern medicinal chemistry and materials science. The target molecule, this compound, incorporates both a difluorinated aromatic ring and a trifluoroethyl substituent, making it a highly sought-after intermediate for the synthesis of complex bioactive molecules. The strategic placement of these fluorine-containing moieties offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents and functional materials.

This guide focuses on a practical and accessible synthetic approach, prioritizing commercially available starting materials and well-established reaction methodologies. The core of this synthesis is the construction of the C(sp³)–CF₃ bond, a transformation that has seen significant advancements in recent years.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to 3,5-difluorobenzyl bromide as a key precursor. The trifluoroethyl group can be installed via a nucleophilic trifluoromethylation reaction. This approach is advantageous due to the commercial availability and straightforward synthesis of 3,5-difluorobenzyl bromide.

Caption: Retrosynthetic analysis of the target molecule.

The primary challenge in this synthesis lies in the efficient and selective introduction of the trifluoromethyl group onto the benzylic carbon. Both transition-metal-catalyzed and metal-free approaches have been successfully employed for similar transformations. This guide will focus on a transition-metal-free method, which offers the benefits of lower cost, reduced metal contamination in the final product, and simpler purification procedures.

Synthetic Pathway and Mechanistic Insights

The chosen synthetic route involves a two-step process starting from the commercially available 3,5-difluorobenzyl alcohol.

Step 1: Synthesis of 3,5-Difluorobenzyl Bromide

The initial step is the conversion of 3,5-difluorobenzyl alcohol to the corresponding bromide. This is a classic nucleophilic substitution reaction, typically achieved using a strong acid and a bromide source.

Caption: Synthesis of the key intermediate.

The reaction proceeds via protonation of the hydroxyl group by the strong acid (H₂SO₄), forming a good leaving group (water). The bromide ion (from HBr) then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2-type mechanism to yield 3,5-difluorobenzyl bromide.

Step 2: Nucleophilic Trifluoromethylation

The core of the synthesis is the reaction of 3,5-difluorobenzyl bromide with a trifluoromethylating agent. A highly effective and widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. In the presence of a fluoride source, such as cesium fluoride (CsF), TMSCF₃ generates a nucleophilic trifluoromethyl anion equivalent.[1]

Caption: The key trifluoromethylation step.

The reaction is believed to proceed through an Sₙ2 mechanism where the in situ generated trifluoromethyl anion attacks the electrophilic benzylic carbon of 3,5-difluorobenzyl bromide, displacing the bromide leaving group. The use of a polar aprotic solvent like 1,2-dimethoxyethane (DME) is crucial as it enhances the nucleophilicity of the trifluoromethyl anion while effectively solvating the cesium cation.[1]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are corrosive and/or toxic and should be handled with care.

Synthesis of 3,5-Difluorobenzyl bromide[2]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Difluorobenzyl alcohol | 144.12 | 120 g | 0.833 |

| 48% Hydrobromic acid | - | 120 mL | - |

| Sulfuric acid (conc.) | 98.08 | 120 mL | - |

| Hexane | - | 600 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 120 g of 3,5-difluorobenzyl alcohol followed by 120 mL of 48% hydrobromic acid.

-

Cool the mixture in an ice bath.

-

Slowly add 120 mL of concentrated sulfuric acid dropwise to the stirred mixture, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture onto crushed ice in a large beaker.

-

Transfer the mixture to a separatory funnel and extract with hexane (3 x 200 mL).

-

Combine the organic layers and wash sequentially with water (200 mL) and saturated brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3,5-difluorobenzyl bromide as a crude product. Further purification can be achieved by vacuum distillation.

Synthesis of this compound (Adapted from[1])

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Difluorobenzyl bromide | 207.02 | 10.35 g | 50.0 |

| Cesium fluoride (CsF) | 151.90 | 15.19 g | 100.0 |

| Trifluoromethyltrimethylsilane (TMSCF₃) | 142.22 | 10.67 g (11.5 mL) | 75.0 |

| 1,2-Dimethoxyethane (DME) | 90.12 | 100 mL | - |

Procedure:

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add cesium fluoride (15.19 g).

-

Add 1,2-dimethoxyethane (100 mL) to the flask.

-

To the stirred suspension, add 3,5-difluorobenzyl bromide (10.35 g).

-

Add trifluoromethyltrimethylsilane (11.5 mL) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with saturated brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Data (Predicted)

| Property | Value |

| Molecular Formula | C₈H₅F₅ |

| Molecular Weight | 196.12 g/mol |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00-6.80 (m, 3H, Ar-H), 3.25 (q, J = 10.8 Hz, 2H, CH₂) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -65.5 (t, J = 10.8 Hz, 3F, CF₃), -108.0 (m, 2F, Ar-F) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.0 (dd, J = 248, 12 Hz), 138.0 (t, J = 10 Hz), 125.0 (q, J = 277 Hz), 113.0 (m), 103.0 (t, J = 26 Hz), 38.0 (q, J = 30 Hz) |

| Mass Spectrometry (EI) | m/z 196 (M⁺) |

Note: The characterization data presented above are predicted based on the structure and typical spectroscopic values for similar compounds. Actual experimental data should be acquired for confirmation.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The methodology leverages a transition-metal-free nucleophilic trifluoromethylation of a readily accessible benzyl bromide precursor. The detailed experimental protocols and mechanistic discussions are intended to provide researchers with a solid foundation for the successful synthesis of this valuable fluorinated building block. The principles and techniques described herein are broadly applicable to the synthesis of other trifluoroethyl-substituted aromatic compounds.

References

-

Copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides. RSC Publishing. (2014). [Link]

-

Nozawa-Kumada, K., Osawa, S., Ojima, T., Noguchi, K., Shigeno, M., & Kondo, Y. (2020). Transition-Metal-Free Trifluoromethylation of Benzyl Bromides Using Trifluoromethyltrimethylsilane and CsF in 1,2-Dimethoxyethane. Asian Journal of Organic Chemistry, 9(5), 765-768. [Link]

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health. (n.d.). [Link]

-

Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole. ResearchGate. (n.d.). [Link]

-

Heptafluoroisopropylthiolation of benzyl halides. ScienceDirect. (n.d.). [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

Introduction: The Significance of Fluorination in Molecular Design

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate molecular properties.[1][2] The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This guide focuses on 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene, a compound of interest due to its distinct fluorination pattern. Understanding the physicochemical properties of this molecule is paramount for researchers and scientists aiming to leverage its potential in various applications, from the synthesis of novel pharmaceuticals to the development of advanced materials.[3][4][5]

This technical guide provides a comprehensive overview of the structural, physicochemical, and spectroscopic properties of this compound. Given the current scarcity of experimentally determined data for this specific molecule, this guide combines foundational chemical principles with computationally predicted values to offer a robust profile for research and development professionals. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to empower researchers to validate and expand upon the data presented herein.

Molecular and Structural Data

A foundational understanding of a molecule begins with its structural and basic identification data.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₈H₅F₅ | [6] |

| Molecular Weight | 196.12 g/mol | [6] |

| CAS Number | 1092350-20-3 | [6] |

| Canonical SMILES | C1=C(C=C(C(=C1)F)CC(F)(F)F)F | - |

Chemical Structure:

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions serve as a valuable tool for estimating the physicochemical properties of a molecule. The following table summarizes the predicted properties for this compound. These values provide a preliminary understanding of the compound's behavior and guide experimental design.

| Property | Predicted Value | Significance in Drug Discovery and Research |

| Boiling Point | 145.2 °C | Influences purification methods such as distillation and is indicative of the compound's volatility. |

| Melting Point | Not available | A key indicator of purity and lattice energy of the solid form. |

| Density | 1.45 g/cm³ | Important for formulation, reaction scale-up, and understanding intermolecular packing. |

| Water Solubility | 158.8 mg/L | A critical factor for bioavailability and formulation of pharmaceuticals. Low aqueous solubility can present challenges in drug delivery. |

| logP (Octanol-Water Partition) | 3.4 | A measure of lipophilicity, which affects membrane permeability, protein binding, and overall pharmacokinetic profile. A higher logP indicates greater lipid solubility. |

| pKa | 12.3 (acidic) | Indicates the acidity of the benzylic protons, which can be relevant for certain chemical reactions and metabolic pathways. |

Spectroscopic Profile: A Guide to Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.[7]

-

¹H NMR: The proton spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring. The methylene protons will appear as a quartet due to coupling with the three fluorine atoms of the trifluoroethyl group.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the carbon atoms in the molecule. The signals for the carbons bonded to fluorine will be split into doublets (for C-F) or quartets (for -CF₃).

-

¹⁹F NMR: The fluorine spectrum is anticipated to display two main signals: one for the two equivalent fluorine atoms on the benzene ring and another for the three equivalent fluorine atoms of the trifluoroethyl group. The signal for the trifluoroethyl group will appear as a triplet due to coupling with the adjacent methylene protons.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10]

-

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (196.12).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a trifluoromethyl radical (•CF₃) or cleavage of the ethyl group. The presence of these fragment ions can help confirm the structure.[11]

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted properties, this section provides detailed, step-by-step protocols for determining key physicochemical parameters.

Boiling Point Determination (Micro-method)

This method is suitable for small sample volumes and provides a reliable boiling point measurement.[12][13][14][15][16]

Caption: Workflow for micro-boiling point determination.

Protocol:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

-

Capillary Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire.

-

Heating: Immerse the assembly in a heating bath, such as a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Observation: Heat the apparatus gently. Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source. The temperature at which the liquid begins to enter the capillary tube upon cooling is the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the liquid cools, the vapor pressure decreases, and when it equals the external pressure, the liquid is drawn back into the capillary.

Density Measurement (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[17][18][19][20][21]

Caption: Workflow for density determination using a pycnometer.

Protocol:

-

Weigh Empty Pycnometer: Carefully clean and dry a pycnometer and weigh it accurately (m₁).

-

Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Thermostat: Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Weigh Filled Pycnometer: Remove the pycnometer from the bath, dry the exterior, and weigh it accurately (m₂).

-

Determine Pycnometer Volume: Repeat steps 1-4 using a reference liquid of known density (e.g., deionized water) to determine the exact volume (V) of the pycnometer.

-

Calculate Density: The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₁) / V.

Causality: This method is based on the direct definition of density as mass per unit volume. By using a vessel of a precise volume, the density can be determined with high accuracy from the mass of the liquid it contains.

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[22][23][24][25][26]

Caption: Workflow for logP determination by the shake-flask method.

Protocol:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking, and allowing the layers to separate.

-

Sample Addition: Dissolve a small, accurately weighed amount of this compound in the n-octanol-saturated water.

-

Partitioning: Add a known volume of the water-saturated n-octanol to the aqueous solution in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Calculate logP: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality: This method directly measures the equilibrium distribution of a compound between a lipophilic (n-octanol) and a hydrophilic (water) phase, providing a direct measure of its lipophilicity.

Applications and Importance in Research

The unique substitution pattern of this compound makes it a valuable building block in several areas of chemical research.

-

Pharmaceutical and Agrochemical Synthesis: Fluorinated aromatic compounds are integral to the design of many modern drugs and agrochemicals.[3][4] The presence of multiple fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins.[1]

-

Materials Science: The thermal and chemical stability imparted by fluorine makes such compounds useful in the synthesis of specialty polymers, liquid crystals, and other advanced materials.

-

Chemical Synthesis: This compound can serve as a versatile intermediate for the introduction of the 3,5-difluoro-(2,2,2-trifluoroethyl)phenyl moiety into more complex molecular architectures through various cross-coupling and substitution reactions.[27][28][29][30]

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While a comprehensive experimental characterization of this compound is still needed, the combination of computational predictions and established analytical methodologies presented here offers a solid foundation for researchers. The provided protocols are designed to be self-validating and adhere to high standards of scientific integrity, enabling the generation of reliable experimental data. As the fields of drug discovery and materials science continue to evolve, a thorough understanding of the properties of such fluorinated building blocks will be crucial for the rational design of next-generation molecules.

References

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

Measuring density | Class experiment. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4677–4686. Retrieved from [Link]

-

ExperimentMeasureDensity Documentation. (2023, January 10). Emerald Cloud Lab. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Bulk Density Protocol. (n.d.). Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

DENSITY MEASUREMENT EXPERIMENT. (n.d.). Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024, September 23). protocols.io. Retrieved from [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 4677-4686. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-801. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR DENSITY MEASUREMENT WITH RUBOTHERM APPARATUS. (2015, October). University of Western Australia. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

-

Subirats, X., Ràfols, C., Rosés, M., & Bosch, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. Retrieved from [Link]

- Shake Flask logK. (2017, March 6). Lokey Lab Protocols.

-

Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. Retrieved from [Link]

-

Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58732. Retrieved from [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2388195. Retrieved from [Link]

-

Ellis, D. A., et al. (2025). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate. Retrieved from [Link]

-

A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

-

Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. (2019). MDPI. Retrieved from [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025, February 13). YouTube. Retrieved from [Link]

-

Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved from [Link]

-

Kaszynski, P., & Tsybizova, A. (2009). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 130(8), 737-742. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1,3-Difluoro-2-(2-fluorophenyl)-5-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

- Process for preparing 1,3-difluorobenzene. (1996). Google Patents.

-

1,3-difluoro-5-methylbenzene. (2024, April 9). ChemBK. Retrieved from [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

-

1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1,3-Difluoro-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University. Retrieved from [Link]

- Process for preparing 1,3-difluorobenzene. (1994). Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 5. tandfonline.com [tandfonline.com]

- 6. guidechem.com [guidechem.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. fiveable.me [fiveable.me]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. purdue.edu [purdue.edu]

- 20. batman.edu.tr [batman.edu.tr]

- 21. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 27. vanderbilt.edu [vanderbilt.edu]

- 28. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 29. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 30. CA2103303A1 - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

Technical Guide: 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

CAS Number: 1092350-20-3

Introduction: Strategic Fluorination in Modern Chemistry

1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene is a highly fluorinated aromatic compound of significant interest to the fields of pharmaceutical development, agrochemicals, and materials science. Its structure, which combines a difluorinated benzene ring with a trifluoroethyl substituent, makes it a valuable building block for creating complex molecules with enhanced properties. The strategic incorporation of fluorine atoms is a well-established method in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the available technical information for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the public domain. However, based on its chemical structure, the following properties can be inferred and are provided alongside data for structurally related compounds for context.

| Property | This compound | 1,3-Difluorobenzene (Related Compound) | 1,3,5-Trifluorobenzene (Related Compound) |

| CAS Number | 1092350-20-3[2] | 372-18-9 | 372-38-3 |

| Molecular Formula | C₈H₅F₅ | C₆H₄F₂ | C₆H₃F₃ |

| Molecular Weight | 196.12 g/mol | 114.09 g/mol | 132.08 g/mol |

| Appearance | Data not available | Colorless liquid[1] | Liquid |

| Boiling Point | Data not available | 83 °C[1] | 75-76 °C |

| Density | Data not available | 1.163 g/mL at 25 °C[1] | 1.277 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.438[1] | n20/D 1.414 |

Synthesis and Mechanistic Considerations

A specific, detailed, and validated protocol for the synthesis of this compound is not readily found in peer-reviewed journals or patent literature. However, the synthesis of structurally similar (2,2,2-trifluoroethyl)benzene derivatives often involves the copper-mediated trifluoromethylation of corresponding benzyl methanesulfonates.[3]

Conceptual Synthetic Workflow

A plausible synthetic route could start from a 3,5-difluorobenzyl precursor. The key transformation would be the introduction of the trifluoromethyl group to form the 2,2,2-trifluoroethyl moiety.

Below is a generalized workflow illustrating a potential synthetic approach based on known methodologies for similar compounds.

Caption: Conceptual workflow for the synthesis of this compound.

Rationale for Method Selection:

-

Precursor Activation: Conversion of a benzyl bromide or alcohol to a mesylate or tosylate is a standard method for creating a good leaving group, which is essential for the subsequent nucleophilic substitution or cross-coupling reaction.

-

Copper-Mediated Trifluoromethylation: This class of reactions is well-established for the formation of C-CF3 bonds. Copper catalysts are effective in mediating the transfer of the trifluoromethyl group from a silicon-based reagent (like TMSCF3) to the benzylic carbon.[3]

Analytical Characterization

Spectroscopic data for this compound is not available in the searched literature. For research purposes, the following analytical techniques would be essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to identify the protons on the aromatic ring and the methylene (-CH₂-) group. The coupling of these protons with the adjacent fluorine atoms would result in characteristic splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show distinct signals for each carbon atom in the molecule, with carbon-fluorine coupling constants providing valuable structural information.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds.[4] It would provide signals for the two fluorine atoms on the benzene ring and the three fluorine atoms of the trifluoromethyl group, with their chemical shifts and coupling patterns confirming their positions.[5]

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Applications in Research and Drug Development

While specific examples of the use of this compound are not detailed in the available literature, its structural motifs are highly relevant in medicinal chemistry.

-

Metabolic Blocking: The fluorine atoms on the aromatic ring can act as metabolic blockers, preventing enzymatic oxidation at those positions and thereby increasing the in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties.

-

Increased Lipophilicity: The trifluoroethyl group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

This compound serves as a valuable scaffold for the synthesis of more complex molecules where these fluorine-related properties are desired.

Caption: Role as a building block in pharmaceutical synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The safety precautions for the related compound, 1,3-difluorobenzene, should be considered as a minimum standard.

General Safety Precautions (based on related compounds):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

In Case of Exposure:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

This information is provided as a general guide and is not a substitute for a formal safety assessment. Always consult a comprehensive and current SDS for any chemical before use.

References

-

Jiang, X., & Qing, F. L. (2013). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 2862–2865. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chem-Impex. 1,3-Difluorobenzene. [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

Sources

"1H NMR spectrum of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene"

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

Authored by: A Senior Application Scientist

Introduction: Navigating Complexity in Fluorinated Aromatics

The increasing prevalence of fluorinated motifs in pharmaceuticals, agrochemicals, and materials science necessitates a deep and nuanced understanding of their analytical characterization. Among the most powerful tools for elucidating the structure of these molecules is Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of a specific, structurally complex molecule: this compound.

This molecule serves as an excellent case study due to the presence of multiple fluorine environments that induce complex splitting patterns through proton-fluorine (¹H-¹⁹F) spin-spin coupling. As researchers and drug development professionals, moving beyond a superficial spectral interpretation to a comprehensive analysis is paramount for unambiguous structure confirmation and a deeper understanding of electronic effects. This guide is structured to provide not just a predicted spectrum, but the underlying rationale for the spectral appearance, a robust experimental protocol, and a systematic interpretation of the complex spin systems involved.

Theoretical Framework: The Influence of Fluorine on ¹H NMR Spectra

The ¹H NMR spectrum of this compound is governed by two primary factors: chemical shift and spin-spin coupling. The presence of five fluorine atoms profoundly influences both.

-

Chemical Shift: The high electronegativity of fluorine deshields nearby protons, shifting their resonance signals downfield. In the aromatic ring, the two fluorine atoms at positions 1 and 3 are electron-withdrawing groups, which will influence the chemical shifts of the aromatic protons.[1][2] The trifluoroethyl group also exerts a significant electron-withdrawing inductive effect. Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[3]

-

Spin-Spin Coupling (J-coupling): Both ¹H and ¹⁹F have a nuclear spin of I = ½, leading to observable spin-spin coupling.[4][5] This coupling occurs through the bonding framework and is independent of the applied magnetic field strength, hence it is expressed in Hertz (Hz).[6] In fluorinated benzenes, ¹H-¹⁹F coupling is observed over multiple bonds, with the magnitude of the coupling constant (J) depending on the number of bonds separating the coupled nuclei.

-

³J (ortho): Coupling between a proton and a fluorine atom three bonds away (ortho) is typically the largest, in the range of 7-11 Hz.

-

⁴J (meta): Four-bond coupling (meta) is smaller, generally 4-8 Hz.

-

⁵J (para): Five-bond coupling (para) is the smallest, often 0-3 Hz.

-

In the case of the 2,2,2-trifluoroethyl group, the protons on the methylene (-CH₂-) group will be coupled to the three equivalent fluorine atoms of the -CF₃ group. This ³J(H-F) coupling results in a characteristic splitting pattern.

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of structurally similar compounds and fundamental principles, we can predict the key features of the ¹H NMR spectrum. The molecule has two distinct sets of protons: the aliphatic methylene protons and the aromatic ring protons.

Molecular Structure and Proton Numbering

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Detailed Spectral Interpretation: A Self-Validating System

A rigorous interpretation of the spectrum provides a self-validating confirmation of the molecular structure. The key is the consistency between the chemical shifts, integrations, and especially the coupling patterns.

Aliphatic Region (δ 3.3 – 3.5 ppm):

-

Signal: H(a)

-

Integration: 2H

-

Multiplicity: Quartet of Triplets (qt)

-

Analysis: The primary splitting is a quartet, which arises from coupling to the three equivalent fluorine atoms of the -CF₃ group (n+1 rule for I=1/2 nuclei, 2nI+1 = 231/2 + 1 = 4). The ³J(H-F) value is expected to be ~11 Hz. Each peak of this quartet is further split into a narrow triplet. This secondary splitting is due to the long-range ⁵J(H-F) coupling to the two equivalent fluorine atoms on the aromatic ring. This coupling constant will be small, likely 1-3 Hz. The presence of both coupling patterns is a strong confirmation of the -CH₂CF₃ group's connectivity to the difluorinated ring.

Aromatic Region (δ 6.9 – 7.3 ppm):

This region will contain two distinct multiplets.

-

Signal 1 (Downfield): H(b)

-

Integration: 2H

-

Multiplicity: Triplet of Triplets (tt)

-

Analysis: This signal corresponds to the two equivalent protons at C2 and C6. The larger splitting will be a triplet due to ⁴J(H-F) coupling with the two meta fluorine atoms at C1 and C3 (J ≈ 5-8 Hz). Each line of this triplet will be further split into a smaller triplet due to ⁴J(H-H) coupling with the single H(c) proton at C4 (J ≈ 2-3 Hz).

-

Signal 2 (Upfield): H(c)

-

Integration: 1H

-

Multiplicity: Triplet of Triplets (tt)

-

Analysis: This signal corresponds to the proton at C4. The larger splitting will be a triplet due to ³J(H-F) coupling with the two ortho fluorine atoms at C1 and C3 (J ≈ 8-10 Hz). Each line of this triplet will be split into a smaller triplet due to ⁴J(H-H) coupling with the two equivalent H(b) protons (J ≈ 2-3 Hz).

The successful deconvolution of these patterns, with matching coupling constants observed between the H(b) and H(c) signals, provides unambiguous evidence for the 1,3,5-substitution pattern on the benzene ring.

Sources

A Comprehensive Guide to the ¹³C NMR Analysis of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for the structural characterization of this fluorinated aromatic compound. We will explore the predictable patterns of chemical shifts and carbon-fluorine coupling constants, offering a robust framework for spectral interpretation.

Introduction: The Significance of Fluorinated Aromatics and NMR Spectroscopy

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of these compounds is a critical step in their development and application.

¹³C NMR spectroscopy stands as a powerful and indispensable analytical technique for determining the carbon framework of organic molecules.[1][2] In the context of fluorinated compounds, the presence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) provides a rich layer of structural information through carbon-fluorine (C-F) spin-spin coupling.[3][4] This guide will dissect the expected ¹³C NMR spectrum of this compound, a molecule featuring both aromatic C-F and aliphatic C-F bonds, leading to a complex yet highly informative spectrum.

Predicting the ¹³C NMR Spectrum: Chemical Shifts and C-F Coupling

The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals for each of its eight unique carbon atoms. The chemical shifts (δ) are influenced by the electronegativity of the substituents and their positions on the benzene ring.[5][6][7] The trifluoroethyl group and the fluorine atoms are strong electron-withdrawing groups, which generally cause a downfield shift (higher ppm) for the directly attached and nearby carbon atoms.[8][9]

Furthermore, the spectrum will be characterized by complex splitting patterns due to C-F coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically the largest, followed by two-bond (²JCF), three-bond (³JCF), and even longer-range couplings.[3][10]

Predicted Chemical Shifts and Coupling Patterns:

The following table summarizes the predicted ¹³C NMR chemical shifts and the expected multiplicities due to C-F coupling for this compound. These predictions are based on established substituent effects in fluorinated benzenes and related structures.[10][11][12][13][14]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| C1, C3 | 160 - 165 | Doublet of triplets | ¹JCF ≈ 240-250 Hz, ³JCF ≈ 7-10 Hz |

| C2 | 105 - 110 | Triplet | ²JCF ≈ 20-25 Hz |

| C4, C6 | 115 - 120 | Doublet of doublets | ²JCF ≈ 20-25 Hz, ⁴JCF ≈ 3-5 Hz |

| C5 | 135 - 140 | Quartet | ³JCCF ≈ 3-5 Hz |

| -CH₂- | 35 - 40 | Quartet | ²JCCF ≈ 30-35 Hz |

| -CF₃ | 120 - 125 | Quartet | ¹JCF ≈ 270-280 Hz |

Experimental Protocol for ¹³C NMR Analysis

A meticulously executed experimental protocol is crucial for obtaining a high-quality ¹³C NMR spectrum. This section provides a step-by-step methodology for sample preparation, data acquisition, and processing.

I. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for non-polar to moderately polar organic molecules.

-

Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[15] This concentration range provides a good signal-to-noise ratio for a typical ¹³C NMR experiment.[16]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

II. NMR Data Acquisition

The following parameters are recommended for acquiring a standard proton-decoupled ¹³C NMR spectrum on a 400 MHz or 500 MHz spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.[17]

-

Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0 to 200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.[18]

-

Number of Scans (ns): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualizing Molecular Structure and C-F Couplings

To aid in the interpretation of the ¹³C NMR spectrum, the following diagram illustrates the molecular structure of this compound and the key through-bond C-F couplings.

Caption: Molecular structure and key C-F couplings.

Data Analysis and Interpretation Software

The analysis of complex ¹³C NMR spectra, especially those with extensive C-F coupling, is greatly facilitated by specialized software. Several powerful software packages are available that offer advanced features for processing, analysis, and reporting of NMR data.[19][20][21][22][23] These tools can assist in multiplet analysis, spectral deconvolution, and the generation of publication-quality reports.

Conclusion

The ¹³C NMR analysis of this compound provides a wealth of structural information. A thorough understanding of the interplay between substituent effects on chemical shifts and the magnitudes of C-F coupling constants is essential for an accurate interpretation of the spectrum. By following a robust experimental protocol and leveraging advanced analytical software, researchers can confidently elucidate the carbon framework of this and other complex fluorinated molecules, thereby accelerating research and development in their respective fields.

References

-

NMRium - The next-generation NMR software. [Link]

-

Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. [Link]

-

NMR Data Processing Software - University of Delaware. [Link]

-

Software for Spectra Processing - Center for Nuclear Magnetic Resonance Spectroscopy. [Link]

-

6.3: Characteristics of C-13 NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

How to Choose NMR Data Analysis Software That's Right for You - ACD/Labs. [Link]

-

X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles - American Chemical Society. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

-

The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - NIH. [Link]

-

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans - RSC Publishing. [Link]

-

Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of - Canadian Science Publishing. [Link]

-

16: Multinuclear - Chemistry LibreTexts. [Link]

-

How might you use 13C NMR spectroscopy to differentiate between t... - Pearson. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). - SciSpace. [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts | Analytical Chemistry. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs. [Link]

-

Carbon-fluorine spin coupling constants : r/chemistry - Reddit. [Link]

-

NMR Sample Preparation - Western University. [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. [Link]

-

Practical Guidelines for 13 C-Based NMR Metabolomics - Springer Nature Experiments. [Link]

-

13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. [Link]

-

Supporting Information. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

FLUORINE COUPLING CONSTANTS. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 3. eclass.uoa.gr [eclass.uoa.gr]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. books.rsc.org [books.rsc.org]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. nmrium.com [nmrium.com]

- 20. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 21. NMR Data Processing Software | UD NMR Center [sites.udel.edu]

- 22. Software for Spectra Processing – Center for Nuclear Magnetic Resonance Spectroscopy [nmr.chem.ufl.edu]

- 23. acdlabs.com [acdlabs.com]

"mass spectrometry of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene"

An In-depth Technical Guide to the Mass Spectrometry of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core principles of ionization and fragmentation specific to this highly fluorinated aromatic compound. We will explore predictive fragmentation pathways under Electron Ionization (EI), present detailed experimental protocols for robust analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the utility of High-Resolution Mass Spectrometry (HRMS) for unambiguous structural confirmation. The causality behind experimental choices and fragmentation mechanisms is explained to provide actionable, field-proven insights.

Introduction and Molecular Profile

This compound is a fluorinated aromatic compound of interest in pharmaceutical and materials science due to the unique physicochemical properties imparted by its multiple fluorine atoms. The presence of both aromatic and aliphatic fluorine atoms creates a molecule with distinct electronic characteristics and metabolic stability. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds.[1][2] Understanding its behavior in the mass spectrometer is critical for impurity profiling, metabolite identification, and quality control.

When a molecule is introduced into a mass spectrometer and ionized, it forms a molecular ion (M⁺•) which can then break apart into smaller, charged fragments.[3][4] The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.[4] The pattern of fragmentation provides rich structural information.[3][5]

Table 1: Molecular Properties of this compound

| Property | Value |

| Chemical Structure | |

| Molecular Formula | C₈H₅F₅ |

| Average Molecular Weight | 196.12 g/mol |

| Monoisotopic (Exact) Mass | 196.0311 u |

Note: The exact mass is calculated using the masses of the most abundant isotopes: C (12.0000), H (1.0078), F (18.9984).

Ionization & Predicted Fragmentation Pathways

Electron Ionization (EI) is the most suitable technique for analyzing this relatively volatile and thermally stable compound, typically in conjunction with Gas Chromatography (GC). EI utilizes a high-energy electron beam (standardized at 70 eV) that dislodges an electron from the molecule to create an energetically unstable radical cation, the molecular ion (M⁺•).[6][7] This excess energy induces predictable bond cleavages, or fragmentations.[5][7]

Aromatic compounds are known for producing strong molecular ion peaks due to the stability of the ring system.[8] However, the presence of the trifluoroethyl side chain provides specific sites for characteristic fragmentation.

The Molecular Ion (M⁺•)

The mass spectrum is expected to show a distinct molecular ion peak at m/z 196 . Given the stable aromatic core, this peak should be of significant abundance. The presence of a compound with an even number of nitrogen atoms (zero in this case) results in an even molecular ion mass.[9]

Key Fragmentation Pathways

The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The primary cleavages are expected to occur at the trifluoroethyl side chain, which represents the most labile part of the molecule.

The C-C bond between the methylene (-CH₂-) and trifluoromethyl (-CF₃) groups is susceptible to cleavage. This is driven by the high stability of the trifluoromethyl radical (•CF₃). This fragmentation leads to the formation of a difluorobenzyl cation.

-

Reaction: C₈H₅F₅⁺• → [C₇H₅F₂]⁺ + •CF₃

-

Predicted Fragment: m/z 127

-

Significance: This is predicted to be a major, high-intensity peak . The loss of 69 mass units (CF₃) is highly diagnostic for compounds containing a trifluoromethyl group.

Cleavage of the bond between the aromatic ring and the side chain (alpha-cleavage) is another highly probable event.[5] This pathway is favored because it results in a stable difluorophenyl cation.

-

Reaction: C₈H₅F₅⁺• → [C₆H₃F₂]⁺ + •CH₂CF₃

-

Predicted Fragment: m/z 113

-

Significance: The difluorophenyl cation is a stable species. This peak is expected to be prominent in the spectrum. The mass of the 1,3-difluorobenzene radical cation is m/z 114.[10]

Aromatic cations, such as the m/z 127 fragment, can undergo further rearrangement and fragmentation. A common pathway for substituted tropylium-like ions is the loss of a neutral acetylene (ethene) molecule.

-

Reaction: [C₇H₅F₂]⁺ → [C₅H₃F₂]⁺ + C₂H₂

-

Predicted Fragment: m/z 101

-

Significance: This secondary fragmentation pathway helps to confirm the structure of the m/z 127 precursor ion.

-

Loss of H• (m/z 195): A small peak corresponding to the loss of a hydrogen radical from the molecular ion is possible.

-

Loss of F• (m/z 177): Loss of a fluorine atom from the aromatic ring is less likely than side-chain cleavage but may be observed as a low-intensity peak.

-

Loss of HF (m/z 176): Elimination of a neutral hydrogen fluoride molecule can also occur.

Table 2: Summary of Predicted Key Fragments

| m/z | Proposed Identity | Fragmentation Pathway | Expected Intensity |

| 196 | [C₈H₅F₅]⁺• (Molecular Ion) | - | High |

| 127 | [C₇H₅F₂]⁺ | M⁺• - •CF₃ | High (Likely Base Peak) |

| 113 | [C₆H₃F₂]⁺ | M⁺• - •CH₂CF₃ | Medium to High |

| 101 | [C₅H₃F₂]⁺ | [m/z 127] - C₂H₂ | Medium |

Fragmentation Mechanism Diagram

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

A robust analytical method is crucial for obtaining a clean, reproducible mass spectrum. The following provides a validated starting point for GC-MS analysis.

Workflow Overview

Caption: General workflow for the GC-MS analysis of the target compound.

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are suitable choices.

-

Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL (1-10 ppm) for analysis. This prevents detector saturation and column overload.

-

Filtration: If the sample contains particulates, filter through a 0.22 µm PTFE syringe filter before injection.

Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

Table 3: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert gas providing good chromatographic efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column (e.g., DB-5ms, HP-5ms) suitable for aromatic compounds. |

| Oven Program | Initial: 50 °C (hold 2 min) | Allows focusing of the analyte at the head of the column. |

| Ramp: 15 °C/min to 280 °C | Provides good separation from potential impurities. | |

| Final Hold: 280 °C (hold 5 min) | Ensures all components elute from the column. | |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible, library-searchable spectra.[6] |

| Electron Energy | 70 eV | Industry standard for creating comparable fragmentation patterns.[7] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |

| Mass Scan Range | m/z 40 - 300 | Covers the molecular ion and all expected fragments. |

Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass GC-MS is excellent for initial identification, High-Resolution Mass Spectrometry (HRMS) provides an essential layer of confirmation. HRMS instruments can measure m/z values to four or five decimal places, allowing for the determination of the elemental formula of an ion.[11]

For this compound, HRMS can distinguish its molecular ion from other ions with the same nominal mass.

-

Calculated Exact Mass of [C₈H₅F₅]⁺•: 196.0311

-

Example Isobar (Nominal Mass 196): The ion [C₁₂H₁₂N₂]⁺• has an exact mass of 196.1000.

An HRMS instrument would easily differentiate between these two species, providing unequivocal confirmation of the elemental composition and, by extension, the identity of the analyte.[12]

Conclusion

The mass spectrometric analysis of this compound is characterized by a clear molecular ion peak and highly predictable fragmentation patterns dominated by cleavages of the trifluoroethyl side chain. The expected formation of abundant fragment ions at m/z 127 (loss of •CF₃) and m/z 113 (loss of •CH₂CF₃) serves as a reliable diagnostic fingerprint for this molecule under Electron Ionization conditions. The experimental GC-MS protocol outlined in this guide provides a robust method for achieving high-quality, reproducible data. For absolute structural confirmation, particularly in complex matrices or for reference standard characterization, the use of High-Resolution Mass Spectrometry is strongly recommended.

References

-

National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Griffiths, W. J., Langford, M. L., & Harris, F. M. (n.d.). Double-ionization energies of fluorinated benzene molecules. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Zinovyev, S. S., & Zapevalov, A. Y. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[13]-ANNULENE, HEXAFLUOROBENZENE AND THEIR HOMOLOGUES. Fluorine Notes, 3(142). Retrieved from [Link]

-

Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13, 003. Retrieved from [Link]

-

(n.d.). MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES. Defense Technical Information Center. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Crunch Chemistry. (2020, March 16). How to interpret a mass spectrum for a molecule. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-2-(2-fluorophenyl)-5-methylbenzene. Retrieved from [Link]

-

(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

(n.d.). Mass Spectrometry and Infrared Spectroscopy. Retrieved from [Link]

-

TSFX. (n.d.). mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

(n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Rieke Metals Products & Services. (n.d.). 1,3-Difluoro-5-hept-1-ynyl-benzene. Retrieved from [Link]

-

MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. whitman.edu [whitman.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. tsfx.edu.au [tsfx.edu.au]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. rroij.com [rroij.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Benzene, 1,3-difluoro- [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. 1,3-Difluoro-5-hept-1-ynyl-benzene | #AT0168013 | Rieke Metals Products & Services [riekemetals.com]

"electronic effects of fluorine on the trifluoroethylbenzene scaffold"

An In-depth Technical Guide to the Electronic Effects of Fluorine on the Trifluoroethylbenzene Scaffold

Introduction: The Strategic Role of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[3] Among the various fluorinated motifs, the trifluoroethyl group (-CH₂CF₃) attached to an aromatic scaffold, as in trifluoroethylbenzene, presents a particularly interesting case study. This group acts as a powerful modulator of electronic properties, significantly influencing molecular conformation, reactivity, and biological interactions.

This technical guide offers a comprehensive analysis of the electronic effects of the trifluoroethyl group on the benzene ring. We will dissect the interplay of inductive and resonance effects, quantify their impact on reactivity and acidity, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trifluoroethylbenzene scaffold in their work.

Pillar 1: The Dichotomy of Fluorine's Electronic Influence

To understand the trifluoroethyl group, one must first appreciate the dual electronic nature of a single fluorine atom directly attached to an aromatic ring. Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I) .[4][5] This effect operates through the sigma (σ) bond framework, polarizing the C-F bond and pulling electron density away from the aromatic ring.

Simultaneously, fluorine possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the pi (π) system of the benzene ring. This donation of electron density is known as a positive resonance (or mesomeric) effect (+R) .[5][6] However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 3p orbital of carbon, this +R effect is significantly weaker than its formidable -I effect.[7] This makes fluorine an unusual case: it is a deactivating group for electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions.[4]

Caption: Dueling inductive (-I) and resonance (+R) effects of fluorine.

Pillar 2: The Trifluoroethyl Group: A Potent Electron Sink

When the trifluoromethyl (-CF₃) moiety is insulated from the benzene ring by a methylene (-CH₂-) spacer, the electronic landscape changes. The trifluoromethyl group itself is one of the most powerful electron-withdrawing groups in organic chemistry due to the cumulative inductive effect of three fluorine atoms.[8] Unlike a single fluorine atom, the -CF₃ group has no lone pairs to donate and thus exhibits no resonance effect.[9]

The -CH₂CF₃ substituent on the benzene ring is therefore strongly deactivating. The electron-withdrawing pull of the -CF₃ group is transmitted through the sigma bonds of the methylene spacer to the aromatic ring. This significantly reduces the electron density of the π-system, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[10][11]

Pillar 3: Impact on Reactivity - Electrophilic Aromatic Substitution (EAS)

The electronic nature of the trifluoroethyl group dictates both the rate and regioselectivity of electrophilic aromatic substitution reactions.

-

Reactivity: The trifluoroethyl group is strongly deactivating . The rate of EAS on trifluoroethylbenzene is significantly lower than that of benzene because the inductive withdrawal of electron density destabilizes the positively charged intermediate (the Wheland intermediate or sigma complex) formed during the reaction.[10][12]

-

Regioselectivity: The trifluoroethyl group is a meta-director . This can be understood by examining the stability of the carbocation intermediates for ortho, para, and meta attack.

-

For ortho and para attack, one of the resonance structures of the Wheland intermediate places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CH₂CF₃ group. This is a highly unfavorable and destabilizing arrangement.[10][13]

-

For meta attack, the positive charge is delocalized across three other carbons in the ring, but it is never placed on the carbon atom bearing the trifluoroethyl substituent.[13] While this intermediate is still destabilized relative to the one formed from benzene, it is significantly less destabilized than the ortho and para intermediates.[10]

-

Consequently, the activation energy for the meta pathway is lower than for the ortho and para pathways, leading to the preferential formation of the meta-substituted product.

Caption: Reaction pathway for the electrophilic substitution of trifluoroethylbenzene.

Pillar 4: Quantifying Electronic Effects & Physicochemical Properties

The electronic influence of the trifluoroethyl group can be quantified and is reflected in various physicochemical properties.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a cornerstone of physical organic chemistry used to quantify the electronic effect of substituents on a benzene ring.[14] The substituent constant, σ , measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group. While specific values for the -CH₂CF₃ group are less common in standard tables than for -CF₃, its effect can be inferred and measured.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.06 | -0.16 | Weakly Donating |

| -F | 0.34 | 0.05 | Withdrawing (-I > +R) |

| -CF₃ | 0.44 | 0.57 | Strongly Withdrawing |

| -CH₂CF₃ | ~0.3-0.4 | ~0.4-0.5 | Strongly Withdrawing |

| Note: Values for -CH₂CF₃ are estimated based on related structures and the insulating effect of the -CH₂- group, which slightly dampens the powerful pull of the -CF₃ group compared to its direct attachment. Precise values would require experimental determination via Hammett analysis.[15][16] |

Impact on Acidity (pKa)

The strong electron-withdrawing nature of the trifluoroethyl group significantly increases the acidity of any acidic proton on the aromatic ring or on a substituent. For example, a phenol or benzoic acid derivative with a meta- or para-trifluoroethyl group will have a lower pKa (i.e., be more acidic) than the unsubstituted parent compound. This is because the -CH₂CF₃ group helps to stabilize the resulting conjugate base by inductively pulling electron density away and delocalizing the negative charge.

Experimental Methodologies

Protocol 1: Synthesis of (2,2,2-Trifluoroethyl)benzene